molecular formula C8H9Br2N B7880710 2,6-Dibromo-4-ethylaniline

2,6-Dibromo-4-ethylaniline

Cat. No.: B7880710
M. Wt: 278.97 g/mol
InChI Key: CLDKMLUAQWPSSJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-ethylaniline is an organic compound with the molecular formula C8H9Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 6th positions, and an ethyl group is substituted at the 4th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-ethylaniline typically involves the bromination of 4-ethylaniline. One common method is the reaction of 4-ethylaniline with benzyltrimethylammonium tribromide and calcium carbonate in methanol and dichloromethane at ambient temperature. The reaction proceeds efficiently, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using aqueous bromide-bromate salts in an acidic medium, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-ethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted anilines, depending on the nucleophile used.

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products can include amines or other reduced forms of the compound.

Scientific Research Applications

2,6-Dibromo-4-ethylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

    Analytical Chemistry: The compound can be used as a reagent in various analytical techniques

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-ethylaniline depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atoms and ethyl group can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    2,6-Dibromoaniline: Lacks the ethyl group, making it less bulky and potentially less reactive in certain reactions.

    4-Ethylaniline: Lacks the bromine atoms, resulting in different reactivity and applications.

Uniqueness

2,6-Dibromo-4-ethylaniline is unique due to the presence of both bromine atoms and the ethyl group, which can significantly influence its chemical properties and reactivity. The combination of these substituents makes it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

2,6-dibromo-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDKMLUAQWPSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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